2-(4-Acetyl-2-iodophenyl)acetic acid
Description
2-(4-Acetyl-2-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative featuring an iodine atom at the 2-position and an acetyl group at the 4-position of the benzene ring.
The iodine atom enhances stability in radical reactions and Suzuki couplings, while the acetyl group may modulate bioavailability, as seen in acetylated pharmaceuticals like aspirin .
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
2-(4-acetyl-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
VIEMMGCENFMHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-2-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method is the reaction of 4-acetylphenylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to form the iodinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(4-Carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-Acetylphenyl)acetic acid.
Substitution: 2-(4-Acetyl-2-azidophenyl)acetic acid.
Scientific Research Applications
2-(4-Acetyl-2-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-2-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 2-(4-Acetyl-2-iodophenyl)acetic acid with its analogues:
| Compound Name | Substituents (Phenyl Ring) | Molecular Weight | Key Functional Groups | Electron Effects |
|---|---|---|---|---|
| This compound | 2-I, 4-COCH₃ | 334.1 g/mol | Acetic acid, Acetyl | Strongly electron-withdrawing (I, COCH₃) |
| 2-(4-Iodophenyl)acetic acid | 4-I | 292.0 g/mol | Acetic acid | Moderately electron-withdrawing (I) |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 3-Br, 4-OCH₃ | 259.1 g/mol | Acetic acid, Methoxy | Electron-withdrawing (Br), donating (OCH₃) |
| 2-(2-Chloro-4-hydroxyphenyl)acetic acid | 2-Cl, 4-OH | 186.6 g/mol | Acetic acid, Hydroxyl | Electron-withdrawing (Cl), donating (OH) |
| 2-(2-Methoxyphenyl)acetic acid | 2-OCH₃ | 166.2 g/mol | Acetic acid, Methoxy | Electron-donating (OCH₃) |
Key Observations :
- Iodine vs. Other Halogens : Iodine’s larger atomic radius and lower electronegativity compared to Br or Cl reduce steric hindrance in substitution reactions but increase molecular weight, affecting solubility .
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-(4-Hydroxy-3-iodophenyl)acetic acid) form stronger intermolecular hydrogen bonds, while acetyl groups may participate in weaker C=O⋯H interactions .
Crystallographic and Physical Properties
Crystallographic data from related compounds reveal substituent-dependent packing patterns:
- Steric Effects : The bulky iodine in this compound likely increases torsional strain, reducing planarity between the phenyl ring and acetic acid group compared to smaller halogens .
- Packing Motifs : Methoxy and hydroxyl groups promote dimerization via O–H⋯O bonds, whereas acetyl groups may lead to layered structures stabilized by van der Waals interactions .
Biological Activity
2-(4-Acetyl-2-iodophenyl)acetic acid is an organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by the presence of both an acetyl group and an iodine atom, is believed to exhibit various biological properties, including antimicrobial and anticancer activities. This article reviews the current understanding of the biological activity of this compound, drawing from diverse sources and studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9IO2, with a molecular weight of approximately 290.10 g/mol. Its structure includes an aromatic ring substituted with an iodine atom and an acetyl group, which may influence its reactivity and interaction with biological targets.
Anticancer Activity
The anticancer potential of iodine-containing compounds has been extensively studied. Preliminary data indicate that this compound may inhibit tumor growth and exhibit cytotoxic effects against certain cancer cell lines:
- Cytotoxicity : Studies have shown that similar compounds can induce apoptosis in cancer cells, with IC50 values ranging from 3 to 14 µM .
- Mechanism of Action : The presence of the acetyl group may enhance the compound's ability to interact with molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .
Study on Structural Analogues
A study investigating the biological activities of structurally related compounds found that derivatives exhibited significant anticancer effects in vitro. For example, one derivative showed a strong inhibitory effect on tumor growth in SCID mice models when administered at a dose of 25 mg/kg . These findings suggest that modifications in the structure can lead to enhanced biological activity.
Interaction Studies
Research into the pharmacokinetics and pharmacodynamics of iodine-containing compounds indicates that they may interact with various biological targets, including enzymes involved in drug metabolism. Understanding these interactions is crucial for assessing the efficacy and safety profiles of drugs derived from such compounds.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
